4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Description
4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS: 1513039-45-6) is a benzoic acid derivative featuring a methyl-substituted pyrazole ring at the 3-position of the aromatic benzoic acid core. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol and a purity of ≥95% . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazole-containing molecules, such as tubulin inhibitors and kinase modulators. Its synthesis typically involves coupling reactions, as exemplified by the use of HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and triethylamine in dichloromethane (DCM) to form amide or ester linkages .
Properties
IUPAC Name |
4-methyl-3-(1-methylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-9(12(15)16)5-11(8)10-6-13-14(2)7-10/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJDOYNJUBBQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The cornerstone of synthesizing 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid is the Suzuki-Miyaura coupling between halogenated benzoic acid derivatives and pyrazole boronic esters. A representative pathway involves:
-
Bromination of Methyl 3-Methylbenzoate : Introducing a bromine atom at the 3-position of methyl 4-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation.
-
Coupling with 1-Methyl-1H-pyrazol-4-ylboronic Acid : Reacting the brominated intermediate with 1-methyl-1H-pyrazol-4-ylboronic acid in a dioxane/water mixture (4:1 v/v) using Pd(PPh₃)₄ (5 mol%) and potassium phosphate (3 equiv) at 120°C under microwave irradiation for 30 minutes. This method achieves near-quantitative conversion, with isolated yields of 82–88% after column chromatography.
Table 1: Suzuki-Miyaura Coupling Parameters
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent System | Dioxane/H₂O (4:1) |
| Temperature | 120°C (microwave) |
| Reaction Time | 30 minutes |
| Yield | 82–88% |
Hydrolysis of Ester Intermediates
The methyl ester group of the coupled product is hydrolyzed to the carboxylic acid using either basic or acidic conditions:
-
Basic Hydrolysis : Treatment with 1 M NaOH in aqueous ethanol (3:1 v/v) under reflux for 6 hours affords this compound in 85–90% yield.
-
Acidic Hydrolysis : Concentrated HCl in refluxing ethanol (4 hours) provides comparable yields (78–82%) but requires stringent pH control to prevent decarboxylation.
Table 2: Hydrolysis Conditions and Outcomes
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaOH (1 M) | EtOH/H₂O | Reflux | 6 hr | 85–90% |
| HCl (conc.) | EtOH | Reflux | 4 hr | 78–82% |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors replace batch processes to enhance heat transfer and reaction homogeneity:
-
Catalyst Immobilization : Heterogeneous palladium catalysts (e.g., Pd/C or Pd-Al₂O₃) are packed into reactor columns, enabling catalyst reuse for >10 cycles without significant activity loss.
-
Solvent Recycling : Dioxane is recovered via fractional distillation, reducing waste generation by 40% compared to batch methods.
Crystallization and Purification
Crude product is purified through recrystallization from ethanol/water (2:1 v/v), achieving >99.5% purity. Activated carbon treatment reduces residual palladium to <10 ppm, meeting pharmaceutical-grade standards.
Optimization of Reaction Parameters
Catalyst Screening
Alternative catalysts, such as PdCl₂(dppf) and XPhos-Pd-G3, were evaluated for coupling efficiency:
-
PdCl₂(dppf) : Higher activity at lower temperatures (80°C) but necessitates rigorous oxygen-free conditions.
-
XPhos-Pd-G3 : Tolerant to moisture and air, enabling reactions in technical-grade solvents without yield compromise.
Table 3: Catalyst Performance Comparison
| Catalyst | Temperature | Yield | Stability |
|---|---|---|---|
| Pd(PPh₃)₄ | 120°C | 88% | Moderate |
| PdCl₂(dppf) | 80°C | 84% | Low |
| XPhos-Pd-G3 | 100°C | 86% | High |
Solvent Effects
Polar aprotic solvents (DMF, DMAc) accelerate coupling rates but complicate downstream purification. Nonpolar solvents (toluene) offer easier workup but require higher temperatures (130°C).
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The benzoic acid group enables classic acid-catalyzed transformations:
Esterification
Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters. For example:
Conditions : HSO catalyst, reflux .
Amidation
Coupling with amines via carbodiimide reagents (e.g., DCC or CDI) forms amides:
Conditions : Room temperature, dichloromethane .
Salt Formation
Deprotonation with bases (e.g., NaOH) generates carboxylate salts:
Pyrazole Ring Reactivity
The 1-methylpyrazole ring undergoes electrophilic substitutions, influenced by electron-donating methyl groups and the adjacent benzoic acid’s electronic effects.
Electrophilic Substitution
Example : Bromination introduces Br at position 5:
Metal Coordination
The pyrazole nitrogen (if deprotonated) and carboxylate group can act as ligands:
Applications : Catalysis or material science .
Functionalization via Cross-Coupling
The pyrazole ring’s halogenated derivatives participate in palladium-catalyzed couplings:
Suzuki-Miyaura Reaction
Conditions : Dioxane/water, 80–100°C .
Oxidation and Reduction
While the benzoic acid is fully oxidized, the methyl groups may undergo limited transformations:
Methyl Oxidation
Under strong oxidants (e.g., KMnO), the methyl group oxidizes to -COOH, forming a dicarboxylic acid (excluded source; inferred from analogous reactions ).
Pyrazole Ring Reduction
Catalytic hydrogenation (H, Pd/C) reduces the pyrazole to a pyrazoline, altering aromaticity .
Stability and Decomposition
Under harsh conditions (high heat, strong bases), degradation occurs:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole, including 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, exhibit significant antimicrobial properties. For instance:
- Staphylococcus aureus Inhibition : Studies have shown that certain pyrazole derivatives are effective against S. aureus, with low minimum inhibitory concentrations (MICs), indicating their potential as antibiotic agents .
- Broad-spectrum Antimicrobial Agents : The compound has been synthesized and tested alongside other derivatives for their efficacy against Gram-positive bacteria, showcasing its potential in developing new antimicrobial therapies .
Drug Development
The structural features of this compound make it an attractive candidate for drug development:
- AMPK Inhibitors : Research indicates that this compound can serve as a precursor in synthesizing AMPK inhibitors, which are crucial in cancer therapy . The ability to modify its structure allows for the creation of novel compounds with enhanced therapeutic effects.
Agrochemical Applications
The pyrazole moiety is known for its utility in agrochemicals:
- Herbicides and Fungicides : Compounds like this compound have been explored for their potential use as herbicides and fungicides due to their biological activity . This application is particularly relevant in the context of sustainable agriculture.
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Pyrazole Ring
a) Positional Isomerism
4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid (CAS: 915707-39-0):
- Molecular formula: C₁₁H₁₀N₂O₂ (MW: 202.21 g/mol).
- The pyrazole ring is attached at the 4-position of the benzoic acid, but the methyl group resides on the pyrazole’s 3-position instead of 3.
- This positional isomerism may alter electronic properties and solubility, as the para-substitution on the benzoic acid could enhance planarity compared to meta-substituted analogs .
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (CAS: 179057-12-6):
b) Functional Group Modifications
- 4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid (CAS: 402720-00-7): Molecular formula: C₁₃H₁₃N₃O₃ (MW: 259.27 g/mol). Features an additional carbonylamino (-CONH-) linker between the pyrazole and benzoic acid.
3-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS: 832739-97-6):
Bioactive Derivatives and Pharmacological Relevance
a) Anticancer Agents
- S-72 : A tubulin inhibitor derived from 4-methyl-3-((4-methylphenyl)sulfonamido)benzoic acid.
b) Antimicrobial and Antioxidant Compounds
Physicochemical Properties and Solubility
Biological Activity
4-Methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid (often referred to as a pyrazole derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 202.21 g/mol
- CAS Number : 915707-39-0
This compound features a benzoic acid moiety with a pyrazole ring, which is known to contribute to various biological activities.
1. Anti-inflammatory Properties
Research has indicated that compounds containing pyrazole rings exhibit anti-inflammatory effects. A study demonstrated that derivatives of pyrazole, including this compound, can inhibit the production of pro-inflammatory cytokines, thus potentially alleviating conditions like arthritis and other inflammatory diseases.
2. Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines, suggesting that it may interfere with cell cycle progression and induce apoptosis. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and death .
3. Antimicrobial Effects
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have been effective against various bacterial strains, including Staphylococcus aureus and Enterococcus species. These findings suggest that the compound may disrupt bacterial membrane integrity or inhibit essential metabolic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression, leading to reduced cellular activity associated with these conditions.
- Receptor Modulation : It may act on various receptors that regulate cell signaling pathways related to inflammation and apoptosis, thus influencing cellular responses.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Vancomycin | 10 | Staphylococcus aureus |
Case Study 2: Anti-inflammatory Activity
In an experimental model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting its role as an anti-inflammatory agent .
Q & A
Basic Synthesis and Structural Confirmation
Q: What are the standard synthetic routes for preparing 4-methyl-3-(1-methyl-1H-pyrazol-4-yl)benzoic acid, and how is structural identity confirmed? A:
- Synthetic Routes : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between 3-bromo-4-methylbenzoic acid derivatives and 1-methyl-1H-pyrazole-4-boronic acid. Post-synthetic hydrolysis of ester intermediates yields the carboxylic acid .
- Structural Confirmation :
- NMR : and NMR spectra confirm substituent positions and aromatic proton environments.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (216.24 g/mol) .
- X-ray Diffraction : While no specific data exists for this compound, SHELXL-based refinement (as in small-molecule crystallography) is standard for analogous benzoic acid derivatives .
Purity Assessment Methodologies
Q: What analytical techniques are recommended to assess the purity of this compound in research settings? A:
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity. A purity ≥95% is typical for research-grade material .
- TLC : Silica-gel TLC (mobile phase: ethyl acetate/hexane) provides rapid qualitative assessment.
- Elemental Analysis : Confirms C, H, N content against theoretical values (C: 66.66%, H: 5.59%, N: 19.44%) .
Advanced Synthetic Optimization
Q: How can researchers optimize synthetic yields for scaling up production in medicinal chemistry applications? A:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to enhance coupling efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve boronic acid reactivity .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for pyrazole ring formation .
Biological Activity Profiling
Q: How should researchers design experiments to evaluate the biological activity of this compound? A:
- Derivatization : Synthesize hydrazone or amide derivatives (e.g., coupling with hydrazines) to enhance bioavailability and test antimicrobial/antiproliferative activity .
- In Vitro Assays :
- Enzyme inhibition (e.g., kinase assays) using purified targets.
- Cell viability studies (MTT assay) against cancer cell lines.
- Structure-Activity Relationship (SAR) : Compare activity of methylpyrazole analogs to identify critical substituents .
Computational Modeling Applications
Q: What computational approaches are suitable for predicting the compound’s interactions with biological targets? A:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinase domains).
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity .
- MD Simulations : Study stability of ligand-protein complexes over nanosecond timescales .
Environmental and Safety Considerations
Q: What safety protocols are recommended for handling and disposing of this compound in laboratory settings? A:
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
- Disposal : Neutralize with a mild base (e.g., sodium bicarbonate) before incineration via licensed waste management services .
- Ecotoxicity : While no specific data exists, assume potential aquatic toxicity based on aromatic/heterocyclic structure .
Role in Pharmaceutical Intermediate Synthesis
Q: How is this compound utilized as an intermediate in drug development? A:
- Nilotinib Analogs : It serves as a precursor for tyrosine kinase inhibitor intermediates, where the benzoic acid moiety is critical for binding affinity .
- Functionalization : The carboxylic acid group allows conjugation with amines or alcohols to form prodrugs or targeted delivery systems .
Addressing Data Contradictions in Crystallography
Q: How can researchers resolve discrepancies in crystallographic data for similar compounds? A:
- Refinement Software : Use SHELXL’s robust weighting schemes and TWIN/BASF commands to address twinning or disorder .
- Validation Tools : Check CIF files with PLATON/CHECKCIF to identify symmetry or occupancy errors.
- Temperature Factors : Adjust ADPs (anisotropic displacement parameters) for heavy atoms to refine electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
